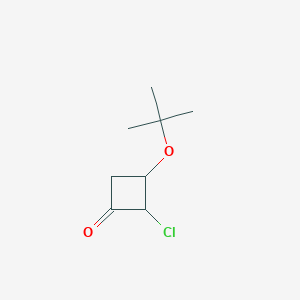
3-(Tert-butoxy)-2-chlorocyclobutan-1-one
Vue d'ensemble
Description
3-(Tert-butoxy)-2-chlorocyclobutan-1-one, also known as 2-chloro-3-(tert-butoxy)cyclobutane-1-one, is a cyclic ether that has been widely studied in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 91-93°C, and a molecular weight of 168.56 g/mol. This compound is soluble in a variety of organic solvents, and has a high vapor pressure. 2-chloro-3-(tert-butoxy)cyclobutane-1-one has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a model compound for studying the behavior of cyclic ethers.
Mécanisme D'action
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is a cyclic ether, which means that it has a cyclic structure with an oxygen atom in the center. This compound is highly reactive due to the presence of the chlorine atom, which can react with other molecules in order to form new compounds. The mechanism of action of this compound is dependent on the reaction it is involved in, but generally involves the breaking of the cyclic structure and the formation of new bonds.
Effets Biochimiques Et Physiologiques
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is not known to have any significant biochemical or physiological effects. This compound is highly reactive and is not likely to accumulate in the body, as it is quickly metabolized and excreted. Therefore, it is not expected to have any significant effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has several advantages for laboratory experiments. It is a colorless liquid with a high vapor pressure, which makes it easy to handle and store. It is also soluble in a variety of organic solvents, which makes it useful for a variety of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments.
The main limitation of this compound is its reactivity. As mentioned previously, this compound is highly reactive due to the presence of the chlorine atom. This can make it difficult to control the reaction, as the compound can quickly react with other molecules. Therefore, it is important to handle this compound with caution and to use appropriate safety measures when working with it.
Orientations Futures
The use of 3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one in scientific research is expected to continue to grow in the future. This compound has potential applications in the pharmaceutical industry, as it can be used in the synthesis of compounds with potential therapeutic effects. Additionally, this compound could be used as a model compound for studying the behavior of cyclic ethers. Finally, this compound could be used in the development of new synthetic methods and reagents.
Applications De Recherche Scientifique
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis and as a reagent in analytical chemistry. It has also been used as a model compound for studying the behavior of cyclic ethers. In addition, this compound has been used in the synthesis of compounds with potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)11-6-4-5(10)7(6)9/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYZTHDJRYGEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244102 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2-chlorocyclobutan-1-one | |
CAS RN |
1803601-57-1 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)
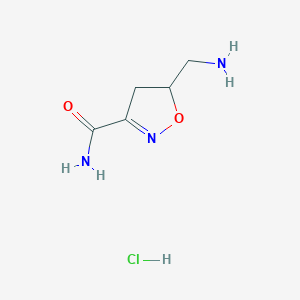
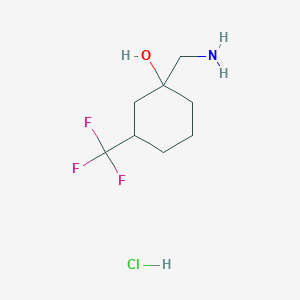
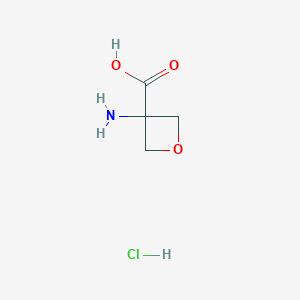
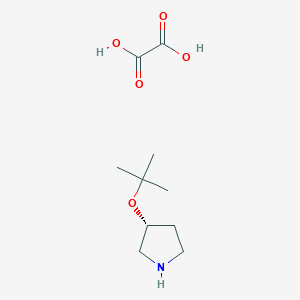
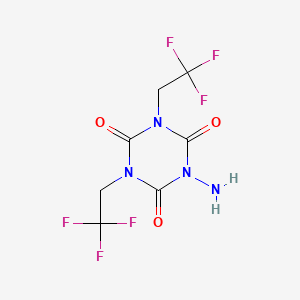
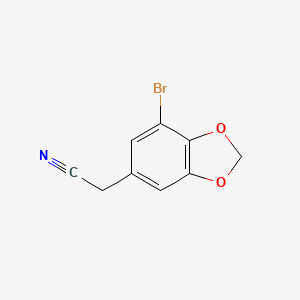
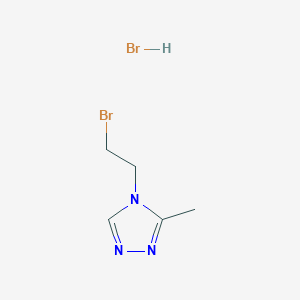
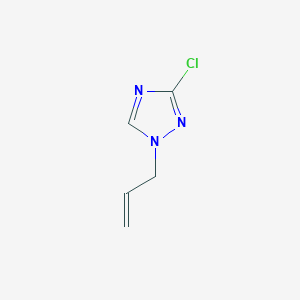
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)